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Compound of Interest

Compound Name: HO-Peg7-CH2cooh

Cat. No.: B11825943 Get Quote

In-Depth Technical Guide to HO-Peg7-CH2cooh
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[2-[2-[2-[2-[2-(2-

hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid, commonly referred to as HO-
Peg7-CH2cooh. This heterobifunctional polyethylene glycol (PEG) linker is a valuable tool in

bioconjugation and drug development, particularly in the construction of Proteolysis Targeting

Chimeras (PROTACs).

Core Molecular Information
The fundamental properties of HO-Peg7-CH2cooh are summarized in the table below,

providing a clear reference for researchers.
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Property Value Reference

Chemical Name

2-[2-[2-[2-[2-[2-(2-

hydroxyethoxy)ethoxy]ethoxy]e

thoxy]ethoxy]ethoxy]acetic

acid

--INVALID-LINK--

CAS Number 2250056-27-8

Molecular Formula C16H32O10

Molecular Weight 384.42 g/mol

Appearance Colorless liquid or solid

Solubility
Soluble in water and many

organic solvents

Storage

Recommended storage at 2-

8°C for short term, and -20°C

for long term in a dry, sealed

container.

Synthesis and Chemical Properties
HO-Peg7-CH2cooh is a monodisperse PEG derivative featuring a terminal hydroxyl group and

a carboxylic acid group, separated by a seven-unit ethylene glycol chain. This structure imparts

both hydrophilicity and reactive handles for bioconjugation.

While a specific, detailed synthesis protocol for HO-Peg7-CH2cooh is not readily available in

peer-reviewed literature, a general synthetic approach can be inferred from established

methods for similar PEG-acid derivatives. A plausible synthetic route is outlined below.

General Synthesis Pathway
The synthesis of asymmetrical PEG derivatives like HO-Peg7-CH2cooh typically involves a

multi-step process that starts with a protected form of the ethylene glycol chain.
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Step 1: Monoprotection

Step 2: Functionalization of Free Hydroxyl

Step 3: Hydrolysis and Deprotection

Heptaethylene Glycol

Protected Heptaethylene Glycol
(e.g., with a silyl ether)

 Protection chemistry 

Protected Heptaethylene Glycol

Protected PEG-acetonitrile

 Introduction of acetonitrile 

Protected PEG-acetonitrile

HO-Peg7-CH2cooh

 Acid or base hydrolysis
followed by deprotection 

Click to download full resolution via product page

Caption: Generalized synthetic workflow for HO-Peg7-CH2cooh.
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Experimental Protocols: Applications in
Bioconjugation and PROTAC Synthesis
The bifunctional nature of HO-Peg7-CH2cooh makes it an ideal linker for covalently attaching

different molecules. The carboxylic acid can be activated to react with primary amines (e.g., on

proteins), while the hydroxyl group can be used for further modifications or attachments.

Protocol 1: General Protein Conjugation via Amide Bond
Formation
This protocol outlines the steps for conjugating HO-Peg7-CH2cooh to a protein containing

accessible lysine residues.

Materials:

HO-Peg7-CH2cooh

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

N-hydroxysuccinimide (NHS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Quenching solution (e.g., 1M Tris-HCl, pH 8.5)

Purification system (e.g., size-exclusion chromatography)

Procedure:

Activation of Carboxylic Acid:

Dissolve HO-Peg7-CH2cooh, NHS, and EDC in DMF or DMSO. The molar ratio should

be optimized but a starting point of 1:1.2:1.2 (PEG-linker:NHS:EDC) is common.

Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester.
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Conjugation to Protein:

Add the activated PEG-linker solution to the protein solution. The molar excess of the PEG

linker over the protein will depend on the desired degree of labeling and should be

empirically determined.

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching the Reaction:

Add the quenching solution to the reaction mixture to stop the reaction by consuming any

unreacted NHS-ester.

Purification:

Remove excess, unreacted PEG-linker and byproducts by size-exclusion chromatography

or dialysis.

Characterization:

Confirm the successful conjugation and determine the degree of labeling using techniques

such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
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3. Quenching of
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Caption: Experimental workflow for protein conjugation.

Protocol 2: Role as a Linker in PROTAC Synthesis
HO-Peg7-CH2cooh is frequently employed as a flexible and hydrophilic linker in the synthesis

of PROTACs.[1][2] The linker connects a ligand that binds to a target protein with a ligand for

an E3 ubiquitin ligase.

General PROTAC Assembly Strategy:

The synthesis of a PROTAC using this linker typically involves sequential amide bond

formations.
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Step 1: First Amidation

Step 2: Activation of Hydroxyl Group

Step 3: Second Amidation

HO-Peg7-CH2cooh

HO-PEG7-Linker-E3 Ligand
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E3 Ligase Ligand
(with a reactive amine)

HO-PEG7-Linker-E3 Ligand

Activated-PEG7-Linker-E3 Ligand
(e.g., mesylate or tosylate)

 Activation chemistry 

Activated-PEG7-Linker-E3 Ligand

Final PROTAC Molecule

 Nucleophilic substitution 

Target Protein Ligand
(with a reactive nucleophile)
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Caption: Logical workflow for PROTAC synthesis.

Quantitative Data
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The following table presents representative quantitative data that could be expected during the

synthesis and application of HO-Peg7-CH2cooh derivatives. Please note that these are

illustrative values and actual results will vary depending on the specific reaction conditions and

substrates.

Parameter Typical Value Range Notes

Yield of NHS-ester activation > 90%
Can be monitored by TLC or

HPLC.

Protein Conjugation Efficiency 30-70%

Highly dependent on protein

accessibility and reaction

conditions.

PROTAC Synthesis Step

Yields
50-80% per step

Purification is critical after each

step to ensure high purity of

the final product.

Final PROTAC Purity > 95%

Determined by HPLC and

characterized by Mass

Spectrometry and NMR.

Conclusion
HO-Peg7-CH2cooh is a versatile and valuable tool for researchers in drug development and

biotechnology. Its well-defined structure, hydrophilicity, and dual-functional handles enable the

precise construction of complex biomolecules, including antibody-drug conjugates and

PROTACs. The protocols and data presented in this guide provide a solid foundation for the

successful application of this important PEG linker in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.medchemexpress.com/ho-peg7-ch2cooh.html?locale=ko-KR
https://pmc.ncbi.nlm.nih.gov/articles/PMC11544172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11544172/
https://www.benchchem.com/product/b11825943#ho-peg7-ch2cooh-cas-number-and-molecular-weight
https://www.benchchem.com/product/b11825943#ho-peg7-ch2cooh-cas-number-and-molecular-weight
https://www.benchchem.com/product/b11825943#ho-peg7-ch2cooh-cas-number-and-molecular-weight
https://www.benchchem.com/product/b11825943#ho-peg7-ch2cooh-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11825943?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11825943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

